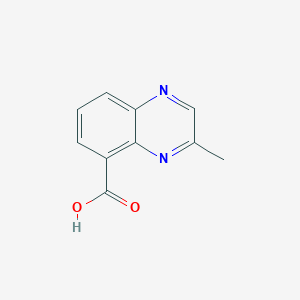

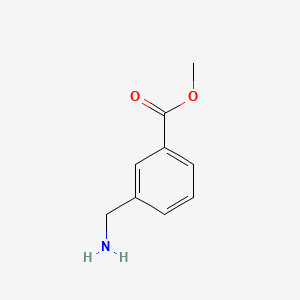

3-(氨基甲基)苯甲酸甲酯

描述

“Methyl 3-(aminomethyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “methyl 3-aminomethyl benzoate hydrochloride” and has a molecular weight of 201.65 . It is a solid substance at room temperature .

Synthesis Analysis

“Methyl benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The synthesis of similar compounds has been reported through esterification reactions .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(aminomethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .

Chemical Reactions Analysis

“Methyl benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .

Physical And Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate” is a white to brown solid with a boiling point of 179-181°C .

科学研究应用

增强 NMDAR 介导的神经传递

- 应用:苯甲酸的衍生物苯甲酸钠已被探索其增强 NMDAR 介导的神经传递的潜力。这种方法被认为是治疗精神分裂症的新方法。

- 研究发现:一项研究发现,苯甲酸钠对慢性精神分裂症患者的各种症状域和神经认知产生了显着改善,表明 d-氨基酸氧化酶抑制在精神分裂症药物开发中的前景 (Lane 等人,2013)。

放射性化合物的合成

- 应用:苯甲酸甲酯衍生物用于合成放射性化合物以用于研究目的。

- 研究发现:一项具体研究描述了 4-(2,5-二羟基苄氨基)苯甲酸甲酯的合成,这是一种在放射化学和药物中具有潜在应用的化合物 (Taylor 等人,1996)。

植物气味化合物生物合成

- 应用:在金鱼草等植物中,苯甲酸甲酯是一种主要的香味化合物,对于吸引传粉者至关重要。

- 研究发现:研究已经描述了参与苯甲酸甲酯生物合成和释放的酶和遗传调控,提供了对植物-传粉者相互作用和花香进化的见解 (Dudareva 等人,2000)。

聚酰胺的开发

- 应用:苯甲酸甲酯衍生物用于合成超支化芳香族聚酰胺,这是一种在高性能聚合物中具有潜在应用的材料。

- 研究发现:研究证明使用 3,5-双(4-氨基苯氧基)苯甲酸甲酯成功合成了超支化芳香族聚酰胺,这可能导致开发具有独特性能的新材料 (Yang 等人,1999)。

化学合成和改性

- 应用:苯甲酸甲酯及其衍生物在化学合成中发挥作用,例如 β-氨基丁酸酯的 α-烷基化。

- 研究发现:对苯甲酸甲酯衍生物的化学改性和反应的研究促进了合成各种有机化合物的各种方法的开发 (Seebach 和 Estermann,1987)。

阿尔茨海默病治疗

- 应用:与苯甲酸相关的苯甲酸钠已被研究为早期阿尔茨海默病的潜在治疗方法。

- 研究发现:一项试验表明,苯甲酸钠改善了早期阿尔茨海默病患者的认知和整体功能,显示了其作为一种新治疗方法的潜力 (Lin 等人,2014)。

作用机制

Mode of Action

It is known that the compound can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of its targets.

Biochemical Pathways

Given its chemical structure and reactivity, it may potentially interact with a variety of biochemical pathways .

Result of Action

Its potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-(aminomethyl)benzoate. For example, factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and stability .

安全和危害

“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

未来方向

属性

IUPAC Name |

methyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBKDJSKHXGOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383448 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(aminomethyl)benzoate | |

CAS RN |

93071-65-9 | |

| Record name | Methyl 3-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

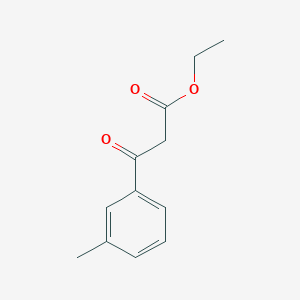

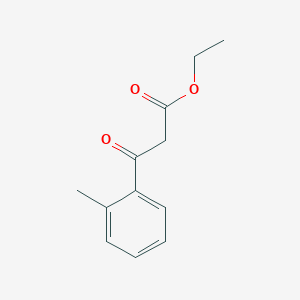

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)